o-Tolunitrile

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Tolunitrile can be synthesized through several methods:

Diazotization of o-Toluidine: This method involves the reaction of o-toluidine with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with cuprous cyanide to yield this compound.

Ammoxidation of Methylbenzyl Chlorides: This method involves the selective ammoxidation of methylbenzyl chlorides prepared by chloromethylation of toluene.

Industrial Production Methods: The industrial production of this compound typically involves the catalytic gas-phase ammoxidation of xylenes. this method often results in low yields and selectivity . An alternative method involves the liquid-phase ammoxidation of xylenes, which offers higher selectivity but lower yields .

Chemical Reactions Analysis

o-Tolunitrile undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to form o-toluic acid.

Oxidation: this compound can be oxidized to form o-toluic acid using strong oxidizing agents.

Reduction: Reduction of this compound can yield o-toluidine.

Substitution: this compound can undergo substitution reactions with various nucleophiles to form different substituted products.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions include o-toluic acid and o-toluidine .

Scientific Research Applications

Scientific Research Applications

o-Tolunitrile serves as a versatile building block in organic synthesis and has several significant applications in scientific research:

1.1 Organic Synthesis

- Precursor for Pharmaceuticals : this compound is used in the synthesis of various pharmaceutical compounds. Its reactive nitrile group allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups onto the aromatic ring .

- Dyes and Pigments : The compound is utilized in the production of dyes and fluorescent whiteners due to its ability to undergo various chemical transformations.

1.2 Biochemical Studies

- Nitrilase Enzyme Research : this compound is studied as a substrate for nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids. This process is crucial for biotransformation and detoxification in environmental applications.

- Toxicological Research : Studies have examined the acute toxicity of this compound, highlighting its potential hazards at certain concentrations. Understanding its toxicological profile is essential for safe handling in laboratory settings .

Industrial Applications

This compound's applications extend into various industries:

2.1 Chemical Manufacturing

- Intermediate in Synthesis : It acts as an intermediate in the synthesis of agrochemicals and fine chemicals, making it a valuable component in chemical manufacturing processes .

2.2 Materials Science

- Production of Advanced Materials : The compound's reactive properties allow it to be used in developing advanced materials, including polymers and specialty chemicals.

Research indicates that this compound exhibits various biological activities:

3.1 Antimicrobial Properties

- Certain derivatives of this compound have shown promising antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents .

3.2 Anticancer Activity

- Preliminary studies have indicated that some this compound derivatives possess anti-proliferative and anti-tumorigenic effects in cancer cell lines, warranting further investigation into their therapeutic potential .

Case Studies

Several case studies have highlighted the utility of this compound in various research contexts:

- Study on Nitrilase Activity : A study demonstrated that environmental factors significantly affect the activity of nitrilase enzymes when using this compound as a substrate, emphasizing its role in biotransformation processes.

- Toxicity Assessment : Research conducted on the toxicological effects of this compound revealed that exposure limits must be established to ensure safety in industrial applications .

Mechanism of Action

The mechanism of action of o-tolunitrile involves its conversion to other compounds through various chemical reactions. For example, nitrilase enzymes catalyze the hydrolysis of this compound to o-toluic acid by breaking the carbon-nitrogen triple bond and forming a carboxylic acid and ammonia . This reaction is crucial in the metabolism of nitriles in biological systems .

Comparison with Similar Compounds

- p-Tolunitrile

- m-Tolunitrile

- Benzonitrile

- Alkylbenzonitriles

Biological Activity

o-Tolunitrile, also known as ortho-cyanotoluene, is an aromatic compound with significant biological activity and applications in various fields, including organic synthesis, pharmacology, and environmental science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

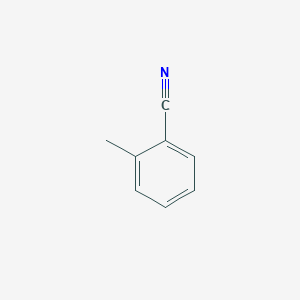

- Molecular Formula: C₈H₇N

- Boiling Point: 205°C

- Density: 0.989 g/mL at 25°C

The structure of this compound features a cyano group (-C≡N) attached to the ortho position of a toluene molecule, which influences its reactivity and biological interactions.

Target Interactions

This compound interacts with various biological targets, primarily through nitrilase enzymes. These enzymes catalyze the hydrolysis of nitriles to carboxylic acids, which is crucial in biotransformation processes. The incorporation of nitrile groups into pharmaceuticals can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Biochemical Pathways

Nitrilases derived from bacteria, fungi, and plants are key in the degradation of nitriles like this compound. This process not only aids in the detoxification of environmental pollutants but also facilitates the synthesis of valuable metabolites .

Pharmacological Applications

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its biological activity has been explored in several studies:

- Antimicrobial Activity: Research indicates that nitriles can exhibit antimicrobial properties, making this compound a candidate for developing new antimicrobial agents.

- Toxicological Studies: Acute toxicity studies have shown that this compound can be harmful at certain concentrations, emphasizing the need for careful handling in laboratory and industrial settings .

Study on Nitrilase Enzymes

A study focused on the role of this compound as a substrate for nitrilase enzymes demonstrated its effectiveness in catalyzing hydrolysis reactions. The research highlighted that varying environmental conditions significantly affect enzyme activity and substrate conversion rates .

Kinetic Studies

Kinetic studies on the vapor-phase ammoxidation of this compound revealed that its conversion rates are influenced by temperature and concentration. For instance, an increase in contact time during reactions led to higher conversion degrees but decreased selectivity towards desired products .

| Parameter | Value |

|---|---|

| Temperature Range | 633 - 673 K |

| Apparent Activation Energy | 116.53 kJ/mol |

| Reaction Order | Half-order with respect to substrate concentration |

Environmental Impact

This compound's stability under various environmental conditions is noteworthy. It can polymerize in the presence of metals or strong oxidizing agents, leading to potentially hazardous situations. Understanding these interactions is essential for assessing its environmental impact and developing safe handling protocols.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing o-tolunitrile, and how can reaction yields be optimized?

- o-Tolunitrile is synthesized via metalation reactions using lithium amide-HMPA complexes. For example, lithium diisopropylamide (LDA) in hexamethylphosphoramide (HMPA) achieves an 83% recovery rate under controlled conditions, with no detected side products. Molecular modeling suggests steric hindrance from the nitrile group prevents undesired hydrogen abstraction, favoring selective metalation . Optimization involves adjusting base strength and solvent polarity to enhance regioselectivity.

Q. What analytical techniques are used to confirm o-tolunitrile’s structural integrity and purity?

- Gas chromatography (GC) is standard for purity assessment (>98% by GC), complemented by rotational spectroscopy to resolve vibrational modes. For example, rotational spectra of υₜ = 0, A, and E states provide insights into methyl group torsion-vibration interactions, critical for validating molecular geometry . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further characterize functional groups and electronic environments.

Q. How does o-tolunitrile behave under acidic hydrolysis conditions?

- Hydrolysis in moderately concentrated HClO₄ (1.5–6 M) at 133.5°C follows pseudo-first-order kinetics. Analytical methods like UV-Vis spectroscopy track nitrile degradation, avoiding interference from amide-to-acid conversion. Rate constants depend on acid concentration and temperature, with activation parameters derived from Arrhenius plots .

Advanced Research Questions

Q. What contradictions exist between experimental and computational models of o-tolunitrile’s vibrational dynamics?

- Experimental Fₘₑₜₕyₗ values for o-tolunitrile exceed scaled density functional theory (DFT) predictions, indicating limitations in modeling methyl torsion-vibration coupling. Discrepancies arise from anharmonic effects and incomplete basis sets in DFT calculations, necessitating hybrid QM/MM approaches for improved accuracy .

Q. How do steric and electronic effects govern o-tolunitrile’s reactivity in carbanion formation?

- The nitrile group’s steric bulk directs regioselectivity during metalation. For instance, lithium dimethylamide-HMPA complexes yield 53% condensation products with benzoquinone, outperforming bulkier bases (40% yield). Computational models (e.g., Mulliken charge analysis) reveal electron withdrawal by the nitrile stabilizes intermediate carbanions, favoring C–H activation at the ortho position .

Q. What methodological challenges arise in studying o-tolunitrile’s reaction kinetics under non-ambient conditions?

- High-temperature hydrolysis studies require precise control of acid concentration and degassing to avoid side reactions. Quenching protocols (e.g., rapid cooling to 0°C) and HPLC-MS analysis mitigate amide intermediate degradation. Data normalization across varying HClO₄ concentrations is critical for valid rate comparisons .

Q. Data Contradiction and Validation

Q. How can researchers reconcile conflicting data on o-tolunitrile’s torsional barriers from spectroscopic vs. computational studies?

- Experimental torsional barriers derived from rotationally resolved spectra should be cross-validated using ab initio molecular dynamics (AIMD) simulations. Discrepancies often stem from neglecting solvent effects in computations. Hybrid experimental-computational workflows, such as benchmarking against cis-m-methylanisole, improve model reliability .

Q. What strategies address low yields in o-tolunitrile-derived carbanion coupling reactions?

- Substrate pre-coordination with Lewis acids (e.g., Mg(OTf)₂) enhances electrophilic trapping efficiency. Kinetic profiling identifies optimal reaction windows (e.g., 30–60 minutes for benzoquinone condensation), while steric maps guide substituent placement to minimize steric clash .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in o-tolunitrile synthesis and characterization?

- Standardize reaction conditions (e.g., −78°C for LDA-mediated metalation) and use anhydrous HMPA to prevent hydrolysis. Purity checks via GC-MS and rotational spectroscopy must follow ISO/IEC 17025 guidelines. Data reporting should include raw spectra and computational input files for transparency .

Q. How should researchers design experiments to explore o-tolunitrile’s applications in heterocyclic chemistry?

Properties

IUPAC Name |

2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPNXBQSRGKSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022050 | |

| Record name | 2-Tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-tolunitrile is a light blue clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid with an almond-like odor; [Alfa Aesar MSDS] | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Tolunitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

401 °F at 760 mmHg (NTP, 1992) | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

184 °F (NTP, 1992) | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9955 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

529-19-1, 25550-22-5 | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tolunitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolunitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUNITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3048F2A3KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

7.7 °F (NTP, 1992) | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.